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Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370

Technical Support Center: Avibactam-Based
Therapies

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Avibactam-based therapies.

Frequently Asked Questions (FAQSs)

Q1: What are the approved Avibactam-based therapies and their primary indications?

Avibactam is a non-pB-lactam, B-lactamase inhibitor that is combined with B-lactam antibiotics to
combat resistance. Approved combinations and their general indications include:

o Ceftazidime-Avibactam (CAZ-AVI): Approved for treating complicated intra-abdominal
infections (clAl), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-
associated pneumonia (HAP/VAP).[1][2][3] It is also used for infections caused by aerobic
Gram-negative organisms in patients with limited treatment options.[3]

e Aztreonam-Avibactam (ATM-AVI): This combination has been developed to treat serious
infections caused by metallo-pB-lactamase (MBL)-producing Enterobacterales.[2][4] It has
been approved in Europe for clAl, cUTI, HAP/VAP, and other infections with limited treatment
options.[2]
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Q2: What are the most common adverse events observed in clinical trials of Ceftazidime-
Avibactam?

Pooled data from phase Il and Il clinical trials show that the most common adverse events
(AEs) for patients treated with Ceftazidime-Avibactam include diarrhea, nausea, headache,
vomiting, and pyrexia (fever).[5][6] Most AEs were mild to moderate in intensity.[5] Nervous
system disorders have also been reported as a potential adverse event associated with
Ceftazidime-Avibactam.[7]

Q3: Are there specific patient populations where dosing of Avibactam-based therapies needs
adjustment?

Yes, dose adjustments are particularly important in the following populations:

o Patients with Renal Impairment: Creatinine clearance (CrCL) is a key factor determining the
clearance of both Ceftazidime and Avibactam.[8][9] Dose adjustments are necessary for
patients with moderate to severe renal impairment (CrCL < 50 mL/min) to avoid potential
toxicity.[8][9]

» Pediatric Patients: Research is ongoing to establish the appropriate dosing for children and
infants.[1]

 Critically Ill Patients: These patients may process medications differently, and studies are
examining how Avibactam behaves in this population.[1]

Q4: What is the known stability of Avibactam in solution for laboratory experiments?

The stability of Ceftazidime-Avibactam in solution is dependent on temperature and storage
duration. After reconstitution, it is generally stable for 12 hours at room temperature or 24 hours
when refrigerated (2-8°C).[10] For longer-term experiments, it is crucial to consider potential
degradation. One study found that degradation of both ceftazidime and avibactam was less
than 10% for at least 12 hours at in-use temperatures, provided it was stored in a fridge for no
more than 72 hours beforehand.[11]
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Problem 1: Higher than expected Minimum Inhibitory
Concentrations (MICSs) in vitro.

Potential Cause 1: Bacterial Resistance Mechanisms

o [B-lactamase-mediated resistance: Mutations in the genes encoding for B-lactamases,

particularly KPC (Klebsiella pneumoniae carbapenemase), can reduce the binding affinity of

Avibactam.[12] Specific amino acid substitutions in the Q-loop of the KPC enzyme can alter

its conformation and impair Avibactam's inhibitory activity.

» Porin loss/downregulation: Reduced expression or loss of outer membrane proteins (porins)

can limit the entry of the drug into the bacterial cell, leading to increased MICs.

o Efflux pump overexpression: Bacteria may actively pump the drug out of the cell, reducing

the intracellular concentration and its efficacy.

Troubleshooting Workflow:

Yes

Troubleshooting High MICs

High MIC Observed

Suspect Bacterial Resistance

Yes

Sequence B-lactamase genes (e.g., blakPC)

Analyze Outer Membrane Protein Expression

Perform Efflux Pump Activity Assay

;

Resistance Mechanism Identified «
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Click to download full resolution via product page
Caption: Troubleshooting workflow for investigating high MICs.
Recommended Actions:

e Sequence [(-lactamase genes: Perform PCR and sequencing of key [-lactamase genes
(e.g., blaKPC) to identify mutations known to confer resistance.

e Analyze outer membrane proteins: Extract and analyze outer membrane proteins using
SDS-PAGE to check for the absence or reduced expression of porins compared to
susceptible strains.

» Assess efflux pump activity: Use a fluorescent substrate-based assay to determine if there is
increased efflux pump activity in the resistant isolates.

Potential Cause 2: Experimental Error

« Incorrect drug concentration: Ensure the correct concentration of Avibactam is used in
combination with the B-lactam. For susceptibility testing with Ceftazidime, a constant
concentration of 4 pg/ml of Avibactam is recommended.[13]

e Drug degradation: Avibactam solutions can degrade over time, especially at room
temperature. Prepare fresh solutions or use appropriately stored aliquots.

» Inoculum effect: A high bacterial inoculum can lead to falsely elevated MICs. Ensure the
inoculum is prepared according to standardized protocols (e.g., CLSI guidelines).

Problem 2: Poor in vivo efficacy despite in vitro
susceptibility.

Potential Cause 1: Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD)

The efficacy of Avibactam is primarily driven by the time the free drug concentration remains

above a critical threshold (%fT>CT).[14][15][16][17] Suboptimal exposure at the site of infection
can lead to treatment failure.
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Troubleshooting Workflow:

Troubleshooting Poor In Vivo Efficacy

Poor In Vivo Efficacy with In Vitro Susceptibility

Evaluate PK/PD Parameters

Measure drug concentrations in plasma/tissue

:

Perform PK/PD modeling to assess target attainment

Optimize Dosing Regimen

Click to download full resolution via product page
Caption: Troubleshooting workflow for poor in vivo outcomes.
Recommended Actions:

+ Pharmacokinetic analysis: Measure drug concentrations in relevant biological matrices (e.g.,
plasma, lung tissue) over time to determine the pharmacokinetic profile in your animal
model.

o PK/PD modeling: Use the collected PK data and the in vitro MIC to model the %fT>CT and
assess if the therapeutic targets are being met. For Avibactam in combination with
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Ceftazidime, a target of at least 50% of the dosing interval with free Avibactam concentration
above 1 mg/L has been suggested.[16]

o Dose fractionation studies: If PK/PD targets are not being met, consider altering the dosing
regimen (e.g., more frequent administration, continuous infusion) to optimize exposure.

Data Summary Tables

Table 1: Clinical Cure Rates for Ceftazidime-Avibactam in Phase 3 Trials

L Ceftazidime-Avibactam
Indication Comparator Cure Rate (%)
Cure Rate (%)

Complicated Intra-Abdominal

) 85.4 85.9
Infection (clAl)
Complicated Urinary Tract

_ 911 92.1
Infection (cUTI)
Nosocomial/Ventilator-
Associated Pneumonia 80.4 76.8

(NP/VAP)

Data from a pooled analysis of phase 3 trials in patients with non-MBL (3-lactamase-producing
pathogens.[3]

Table 2: Clinical Outcomes for Aztreonam-Avibactam in the Phase 3 REVISIT Study
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28-day All-
28-day All-
Aztreonam- Meropenem * Cause
L. ) L. Cause )
Indication Avibactam Colistin Cure ) Mortality
Mortality (ATM-
Cure Rate (%) Rate (%) (Comparator)
AVI) (%)
(%)
Complicated
Intra-Abdominal 76.4 74.0 1.9 29
Infection (clAl)
Hospital-
Acquired/Ventilat
or-Associated 45.9 41.7 10.8 194
Pneumonia
(HAP/VAP)

Data from the REVISIT phase 3 clinical trial.[4][13][18]

Table 3: In Vitro Activity of Avibactam Combinations Against Resistant Organisms

Organism Type Combination Susceptibility Rate (%)
Carbapenem-Resistant o ] Synergy testing showed 75.5%
) Ceftazidime-Avibactam + - ]
Enterobacterales (CRE) with positive synergy in one study.
Aztreonam
NDM [19]
) o ) Alarming resistance (24.4%) to
Carbapenem-Resistant Gram- Ceftazidime-Avibactam + o i
) ) the combination was found in
Negative Organisms Aztreonam

one study.[19]

Signaling Pathway Diagrams

KPC-Mediated Resistance to Ceftazidime-Avibactam
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Mechanism of KPC-Mediated Resistance

Ceftazidime Avibactam

Substrate \Beduced binding

Mutation in blakPC Covalent Complex
(e.g., D179Y) (Inhibition)

Mutant KPC B-lactamase
(Altered Q-loop)

Catalyzes (uninhibited),

Hydrolysis of Ceftazidime

Click to download full resolution via product page

Caption: Alteration of KPC enzyme structure leading to Avibactam resistance.

AmpC Upregulation Pathway
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Caption: Signaling pathway for inducible AmpC (-lactamase expression.
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Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Ceftazidime-
Avibactam MIC Determination

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.
Materials:

» Cation-adjusted Mueller-Hinton Broth (CAMHB)

Ceftazidime analytical powder

Avibactam analytical powder

96-well microtiter plates

Bacterial isolates for testing

0.5 McFarland turbidity standard

Spectrophotometer
Procedure:
e Prepare Drug Stock Solutions:
o Prepare a stock solution of Ceftazidime in a suitable solvent.
o Prepare a stock solution of Avibactam.
o Prepare Drug Dilutions:
o In each well of a 96-well plate, add CAMHB.
o Create a serial two-fold dilution of Ceftazidime across the plate.

o Add a fixed concentration of Avibactam (typically 4 pg/mL) to each well containing the
Ceftazidime dilution.
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e Prepare Bacterial Inoculum:

o From a fresh culture, suspend bacterial colonies in saline to match the turbidity of a 0.5
McFarland standard.

o Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in
the wells.

 Inoculation and Incubation:
o Inoculate each well of the microtiter plate with the bacterial suspension.
o Include a growth control well (no drug) and a sterility control well (no bacteria).
o Incubate the plates at 35°C + 2°C for 16-20 hours in ambient air.

» Reading Results:

o The MIC is the lowest concentration of Ceftazidime (in the presence of 4 ug/mL
Avibactam) that completely inhibits visible bacterial growth.

Protocol 2: KPC Gene Mutation Analysis from Clinical
Isolates

Materials:

» Bacterial culture of the clinical isolate

o DNA extraction kit

o PCR primers specific for the blaKPC gene
e Taq polymerase and PCR buffer

e Thermocycler

o Gel electrophoresis equipment
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e Sanger sequencing reagents and access to a sequencer
Procedure:
o DNA Extraction:

o Culture the bacterial isolate overnight in a suitable broth.

o Extract total DNA from the bacterial culture using a commercial DNA extraction kit
according to the manufacturer's instructions.

o PCR Amplification:

o Set up a PCR reaction using primers that flank the entire coding sequence of the blaKPC
gene.

o Perform PCR using a standard thermocycler protocol with appropriate annealing
temperatures for the chosen primers.

 Verification of Amplicon:

o Run the PCR product on an agarose gel to confirm that a band of the expected size has
been amplified.

e DNA Sequencing:
o Purify the PCR product to remove primers and unincorporated nucleotides.

o Send the purified PCR product for Sanger sequencing using both forward and reverse
primers.

e Sequence Analysis:

o Assemble the forward and reverse sequence reads to obtain the full sequence of the
blakPC gene.

o Align the obtained sequence with a reference blakKPC sequence (e.g., blaKPC-2 or
blaKPC-3) to identify any nucleotide substitutions.
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o Translate the nucleotide sequence to the amino acid sequence to determine if any
mutations result in amino acid changes, particularly in regions known to be important for
Avibactam binding.

Protocol 3: Outer Membrane Protein (OMP) Extraction
and Analysis

Materials:

» Bacterial cultures

e Lysis buffer (e.g., Tris-HCI with lysozyme and DNase)

 Ultrasonic homogenizer

» Ultracentrifuge

o Sarkosyl solution

o SDS-PAGE gels and running buffer

o Coomassie Brilliant Blue stain

Procedure:

e Cell Lysis:
o Harvest bacterial cells from an overnight culture by centrifugation.
o Resuspend the cell pellet in lysis buffer and incubate to allow for enzymatic lysis.
o Further disrupt the cells using an ultrasonic homogenizer.

e Membrane Fractionation:

o Centrifuge the cell lysate at a low speed to remove unbroken cells and debris.
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o Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x
g) to pellet the total membrane fraction.

o Selective Solubilization of Inner Membrane:

o Resuspend the membrane pellet in a buffer containing Sarkosyl. Sarkosyl selectively
solubilizes the inner membrane proteins, leaving the outer membrane proteins intact.

o Incubate to allow for solubilization.
¢ Isolation of OMPs:

o Centrifuge the Sarkosyl-treated sample at high speed. The resulting pellet will contain the
outer membrane proteins.

o SDS-PAGE Analysis:

[¢]

Resuspend the OMP pellet in a sample buffer.

[¢]

Separate the proteins by SDS-PAGE.

[e]

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

o

Compare the OMP profiles of test isolates to a susceptible control strain to identify any
missing or downregulated protein bands, which may correspond to porins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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